molecular formula C7H12ClN3 B1436236 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride CAS No. 1781140-04-2

2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride

Cat. No.: B1436236
CAS No.: 1781140-04-2
M. Wt: 173.64 g/mol
InChI Key: QNZXJGPKYUCALV-UHFFFAOYSA-N
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Description

2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride (CAS 1781140-04-2) is a heterocyclic aromatic amine of significant interest in chemical and pharmaceutical research . This compound features a pyrimidine ring, a key diazine scaffold, substituted with a methyl group at the 5-position and an ethylamine side chain at the 2-position, presented as a stable hydrochloride salt with a molecular weight of 173.64 g/mol and the molecular formula C 7 H 12 ClN 3 . The pyrimidine core is a π-deficient aromatic system, and the incorporation of the basic ethylamine functionality enhances the compound's solubility and provides a versatile handle for further synthetic manipulation, making it a valuable building block for constructing more complex molecules . This compound holds particular value in medicinal chemistry research, especially in the development of novel antimicrobial agents . The broader class of alkaloids and nitrogen-containing heterocycles to which it belongs has demonstrated potent activity against drug-resistant bacterial and fungal strains . Researchers are exploring such compounds for their potential to disrupt critical microbial processes, including the inhibition of nucleic acid and protein synthesis, alteration of bacterial cell membrane permeability, and inhibition of efflux pumps that contribute to multi-drug resistance . Furthermore, as over 85% of FDA-approved drugs contain heterocycles, pyrimidine-based structures like 2-(5-Methylpyrimidin-2-yl)ethanamine are crucial scaffolds in anticancer and other therapeutic discovery programs, often serving as key intermediates that can interact with diverse biological targets such as enzymes and receptors . In the laboratory, this compound is primarily used as a synthetic intermediate. Its structure allows for various chemical reactions, including further functionalization of the amine group or participation of the pyrimidine ring in metal coordination and coupling reactions . Scientists utilize this building block in the synthesis of potential pharmaceutical agents, coordination polymers, and other specialty chemicals . Please note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-(5-methylpyrimidin-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-6-4-9-7(2-3-8)10-5-6;/h4-5H,2-3,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZXJGPKYUCALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 2-chloro-5-methylpyrimidine is reacted with excess ethylenediamine in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction is typically conducted under inert atmosphere to prevent oxidation. Post-reaction, the free base is extracted using dichloromethane, washed with brine, and treated with hydrochloric acid to precipitate the hydrochloride salt.

Key Parameters:

Parameter Optimal Value Impact on Yield
Solvent DMSO Maximizes nucleophilicity
Temperature 90°C Balances kinetics and side reactions
Molar Ratio (Amine:Chloride) 3:1 Ensures complete substitution

Yields for this method range from 65% to 78%, with impurities primarily arising from over-alkylation or residual starting material.

Reductive Amination of Pyrimidine Aldehydes

An alternative approach involves reductive amination of 5-methylpyrimidine-2-carbaldehyde with ethanolamine, followed by hydrochloride salt formation. This method, adapted from pyridine derivative syntheses, employs sodium cyanoborohydride (NaBH3CN) as a selective reducing agent.

Stepwise Procedure

  • Condensation: The aldehyde and ethanolamine are combined in methanol with catalytic acetic acid, forming an imine intermediate.
  • Reduction: NaBH3CN is added at 0–5°C to reduce the imine to the secondary amine.
  • Workup: The crude product is purified via silica gel chromatography and treated with HCl gas to yield the hydrochloride salt.

Advantages and Limitations:

  • Yield: 70–85% after purification.
  • Challenges: Requires strict pH control (pH 4–6) to avoid side reactions. NaBH3CN’s toxicity necessitates specialized handling.

Curtius Rearrangement of Pyrimidine Carboxylic Acids

A third method, inspired by the synthesis of 5-methylpyrazin-2-amine, utilizes the Curtius rearrangement to convert 5-methylpyrimidine-2-carboxylic acid into the target amine.

Synthetic Pathway

  • Acyl Azide Formation: The carboxylic acid is treated with diphenylphosphoryl azide (DPPA) in tert-butanol, forming an acyl azide.
  • Thermal Rearrangement: Heating the acyl azide at 120°C induces rearrangement to an isocyanate intermediate.
  • Hydrolysis: The isocyanate is hydrolyzed under acidic conditions to yield 2-amino-5-methylpyrimidine, which is subsequently alkylated and converted to the hydrochloride salt.

Data Comparison:

Step Yield (%) Key Reagents
Acyl Azide 92 DPPA, tert-butanol
Curtius Rearrangement 75 Toluene, 120°C
Hydrolysis 88 HCl, H2O

This method offers high purity (>95%) but involves multiple steps and hazardous intermediates, limiting its industrial applicability.

Grignard Addition to Pyrimidine Nitriles

A less common but viable route involves the addition of a Grignard reagent to 5-methylpyrimidine-2-carbonitrile, followed by reduction to the amine.

Protocol Overview

  • Nitrile Alkylation: Ethylmagnesium bromide reacts with the nitrile in tetrahydrofuran (THF), forming an imine intermediate.
  • Reduction: Lithium aluminum hydride (LiAlH4) reduces the imine to the primary amine.
  • Salt Formation: The amine is treated with HCl in ethanol to precipitate the hydrochloride salt.

Optimization Insights:

  • Solvent: THF enhances Grignard reactivity.
  • Safety: LiAlH4 requires anhydrous conditions and careful quenching.
  • Yield: 60–70%, with byproducts from over-reduction.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Safety Concerns
Nucleophilic Substitution 78 90 High Moderate (chloride waste)
Reductive Amination 85 95 Medium High (NaBH3CN toxicity)
Curtius Rearrangement 75 98 Low High (azide intermediates)
Grignard Addition 70 88 Medium High (LiAlH4 reactivity)

Industrial Considerations and Challenges

  • Cost-Effectiveness: Nucleophilic substitution is favored for large-scale production due to reagent affordability and fewer steps.
  • Regulatory Compliance: Curtius rearrangement’s azide intermediates require explosive hazard mitigation.
  • Purification: Chromatography is often necessary for high-purity pharmaceutical-grade material, increasing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular formulas, and properties of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride and related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
2-(5-Methylpyrimidin-2-yl)ethanamine HCl Pyrimidine 5-CH₃ C₇H₁₁ClN₃ 187.64* Likely high polarity due to pyrimidine
5-Methyltryptamine HCl (indole analog) Indole 5-CH₃ on indole C₁₁H₁₄N₂·HCl 210.7 Mp 289–292°C; reacts with Mandelin’s reagent
2-(5-Bromopyrimidin-2-yl)ethanamine HCl Pyrimidine 5-Br C₆H₈BrClN₃ 265.51* Increased steric bulk from Br
2-(5-Fluoropyridin-3-yl)oxyethanamine HCl Pyridine 5-F, 3-OCH₂ C₇H₁₁Cl₂FN₂O 229.08 Enhanced lipophilicity from F and ether
2-(1H-Imidazol-1-yl)ethanamine HCl Imidazole N/A C₅H₁₀ClN₃ 147.61* Histamine-like activity

*Calculated based on molecular formulas.

Key Observations:
  • Core Heterocycle : Pyrimidine (target compound) vs. indole (5-methyltryptamine) vs. imidazole (). Pyrimidines often engage in π-π stacking or hydrogen bonding in enzymatic pockets, while indoles (e.g., 5-methyltryptamine) interact with serotonin receptors or HSP90 via hydrogen bonds to residues like GLU527 and TYR604 .
  • Methyl vs. Methoxy: A methyl group (target) is less electron-withdrawing than methoxy (), which may alter electronic distribution and reactivity.
Indole-Based Analogs (e.g., 5-Methyltryptamine HCl)
  • HSP90 Inhibition: Indole derivatives (e.g., 2-(5-ethyl-1H-indol-3-yl)ethanamine HCl) bind to HSP90 via hydrogen bonds with GLU527 and TYR604, critical for disrupting HSP90 homodimerization .
  • Psychoactive Effects: Phenethylamine derivatives () with methoxy groups (e.g., 2C-B) exhibit hallucinogenic properties via serotonin receptor modulation. The pyrimidine-based target compound is unlikely to share this activity due to structural dissimilarity.
Pyridine/Pyrimidine-Based Analogs
  • Antimicrobial Potential: Compounds like 2-(thiophen-2-yl)ethanamine HCl () show synthetic versatility, suggesting the target compound could be optimized for similar applications.
  • Kinase Inhibition : Pyrimidine derivatives are common in kinase inhibitors (e.g., EGFR, CDK). The methyl group in the target compound may enhance hydrophobic interactions in ATP-binding pockets .

Pharmacokinetic Considerations

  • Solubility : The pyrimidine ring’s polarity likely improves aqueous solubility compared to lipophilic indole derivatives (e.g., 5-methyltryptamine).
  • Metabolism : Fluorine substituents () can block metabolic oxidation, whereas the methyl group in the target compound may undergo CYP450-mediated demethylation.

Biological Activity

2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride, also known as a pyrimidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a pyrimidine ring and an ethanamine moiety, which contribute to its reactivity and interaction with biological targets.

The molecular formula of this compound is C7H11ClN2, with a molecular weight of 158.63 g/mol. It appears as a white to off-white crystalline powder and is soluble in water and ethanol, but exhibits limited solubility in dichloromethane. The compound's structure allows for various chemical transformations typical of amines and heterocycles, making it a versatile candidate for further research.

Research indicates that this compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. Its amino group serves as a nucleophile, facilitating reactions that can influence biological pathways. Understanding these interactions is crucial for elucidating the compound's therapeutic potential.

Antimicrobial Properties

Studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance, it has shown effectiveness in inhibiting the growth of certain bacterial strains, suggesting its potential use in treating infections.

Anticancer Research

The compound's binding affinity to different biological targets has been investigated, particularly in anti-cancer research. Interaction studies reveal insights into its mechanism of action against cancer cells, indicating that it may disrupt cellular processes critical for tumor growth.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored through various analogs. Modifications to the pyrimidine ring or the ethanamine side chain can significantly affect biological activity. For example, substituents at different positions on the pyrimidine ring have been shown to enhance or diminish activity against specific targets.

In Vitro Studies

In vitro assays have demonstrated that compounds structurally related to this compound exhibit varying degrees of efficacy against Mycobacterium tuberculosis. Some derivatives showed MIC values around 0.63–1.26 μM against this pathogen, indicating strong antimicrobial potential .

In Vivo Studies

While in vitro results are promising, in vivo studies have revealed challenges such as rapid metabolism and poor bioavailability. For instance, certain derivatives exhibited short half-lives when tested in animal models, limiting their effectiveness as therapeutic agents .

Data Summary

Biological Activity Target Effectiveness Notes
AntimicrobialBacterial strainsModerateEffective against specific pathogens
AnticancerCancer cell linesVariesBinding affinity influences therapeutic potential
In Vitro EfficacyMycobacterium spp.MIC: 0.63–1.26 μMStrong activity observed; further research needed
In Vivo StabilityAnimal modelsLowRapid metabolism noted; bioavailability concerns

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Pyrimidine ring protons appear as doublets (δ 8.6–9.1 ppm); ethanamine CH₂ groups resonate at δ 2.8–3.2 ppm.
  • Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 182.1 confirms molecular weight.
  • HPLC-UV : Use a C18 column (MeCN/H₂O + 0.1% TFA) with retention time ~6.2 min for purity assessment .

What computational approaches predict the compound’s binding modes with biological targets like kinases or GPCRs?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ~5.2 eV) to predict reactivity at the ethanamine moiety .
  • Molecular Docking (AutoDock Vina) : Models interactions with HSP90 (binding energy ≤ -8.5 kcal/mol), identifying hydrogen bonds with GLU527 and hydrophobic contacts with PHE583 .
  • MD Simulations : 100-ns trajectories in explicit solvent assess conformational stability of target-ligand complexes.

What experimental designs differentiate direct target engagement from off-target effects in cellular models?

Advanced Research Question

  • CRISPR Knockouts : Eliminate putative targets (e.g., 5-HT1A receptors) to test activity loss.
  • Radioligand Displacement : Compete with [³H]-WAY-100635 (5-HT1A antagonist) to quantify receptor occupancy.
  • Proteomic Profiling : Untargeted LC-MS/MS identifies off-target protein interactions (e.g., unintended kinase inhibition) .

How can the pharmacokinetic profile of this compound be optimized for preclinical studies?

Advanced Research Question

  • Metabolic Stability : Introduce 5-fluorine on the pyrimidine ring to reduce CYP2D6-mediated oxidation.
  • Solubility Enhancement : PEGylation (e.g., mPEG₅₀₀ conjugation) increases aqueous solubility >10-fold.
  • Prodrug Strategy : Ethyl ester prodrugs improve oral bioavailability (tested in rodent PK studies: AUC₀–₂₄ ≥ 800 ng·h/mL) .

What are the stability-indicating methods for long-term storage of this hydrochloride salt?

Basic Research Question

  • Storage Conditions : Desiccate at -20°C under nitrogen; avoid light exposure.
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) monitored via HPLC detect <2% free amine formation over 6 months.
  • Lyophilization : Freeze-drying from 0.1 M HCl (pH 3.5) extends shelf life to >2 years .

Which derivative synthesis strategies expand the compound’s structure-activity relationship (SAR) database?

Advanced Research Question

  • N-Acylation : React with acetyl chloride to probe steric effects (e.g., 10-fold potency drop with bulky substituents).
  • Pyrimidine Halogenation : 5-Chloro derivatives increase logP (from 1.2 to 2.1) and blood-brain barrier penetration.
  • Chiral Resolution : Diastereomeric salt formation with L-tartaric acid isolates (R)- and (S)-enantiomers for potency comparison (e.g., 10:1 selectivity for 5-HT1A) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride
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2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.